molecular formula C10H16ClNO3 B1439364 4-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride CAS No. 944467-88-3

4-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride

Cat. No.: B1439364
CAS No.: 944467-88-3
M. Wt: 233.69 g/mol
InChI Key: NAOBXCWAVCSSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride is a synthetic organic compound with the molecular formula C({10})H({16})ClNO(_{3}). It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a furan ring substituted with an aminomethyl group and a tert-butyl group, making it a valuable molecule for various chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride typically involves multiple steps:

  • Formation of the Furan Ring: : The initial step often involves the formation of the furan ring through cyclization reactions. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

  • Introduction of the tert-Butyl Group: : The tert-butyl group can be introduced via Friedel-Crafts alkylation, where tert-butyl chloride reacts with the furan ring in the presence of a Lewis acid such as aluminum chloride.

  • Aminomethylation: : The aminomethyl group is typically introduced through a Mannich reaction, where formaldehyde, a secondary amine, and the furan ring react to form the aminomethyl derivative.

  • Carboxylation: : The carboxylic acid group is introduced through carboxylation reactions, often involving the reaction of the furan derivative with carbon dioxide under high pressure and temperature.

  • Hydrochloride Formation: : Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

    Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

    Substitution Reagents: Halogens (Cl(_2), Br(_2)), nitrating agents (HNO(_3)).

Major Products

    Oxidation Products: Imines, nitriles.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Halogenated furans, nitrofurans.

Scientific Research Applications

4-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with active site residues, while the furan ring can participate in π-π interactions, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Similar Compounds

    5-tert-Butyl-2-furancarboxylic acid: Lacks the aminomethyl group, making it less versatile in certain reactions.

    4-Aminomethyl-2-furancarboxylic acid: Does not have the tert-butyl group, which affects its steric properties and reactivity.

    2-Furancarboxylic acid: A simpler structure without the aminomethyl and tert-butyl groups, leading to different chemical behavior.

Uniqueness

4-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride is unique due to the presence of both the aminomethyl and tert-butyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic applications and research studies.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-(aminomethyl)-5-tert-butylfuran-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c1-10(2,3)8-6(5-11)4-7(14-8)9(12)13;/h4H,5,11H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOBXCWAVCSSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(O1)C(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944467-88-3
Record name 2-Furancarboxylic acid, 4-(aminomethyl)-5-(1,1-dimethylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944467-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride
Reactant of Route 2
4-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride
Reactant of Route 3
4-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride
Reactant of Route 6
4-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.